![molecular formula C32H30O2 B14269463 9,10-Bis[(2-ethylphenoxy)methyl]anthracene CAS No. 189638-76-4](/img/structure/B14269463.png)
9,10-Bis[(2-ethylphenoxy)methyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are widely studied for their applications in organic electronics, photochemistry, and materials science. This compound is characterized by the presence of two 2-ethylphenoxy groups attached to the 9 and 10 positions of the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene typically involves the reaction of anthracene with 2-ethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve the use of base catalysts like potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[(2-ethylphenoxy)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the anthracene core.
Wissenschaftliche Forschungsanwendungen
9,10-Bis[(2-ethylphenoxy)methyl]anthracene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene involves its interaction with molecular targets through its anthracene core. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Its fluorescence properties are attributed to the conjugated system of the anthracene core, which allows for efficient absorption and emission of light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescent applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics and photochemistry.
Uniqueness
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is unique due to the presence of the 2-ethylphenoxy groups, which impart distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and electronic properties.
Eigenschaften
CAS-Nummer |
189638-76-4 |
|---|---|
Molekularformel |
C32H30O2 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
9,10-bis[(2-ethylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C32H30O2/c1-3-23-13-5-11-19-31(23)33-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-34-32-20-12-6-14-24(32)4-2/h5-20H,3-4,21-22H2,1-2H3 |
InChI-Schlüssel |
AMQBAZNOYMOHLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)

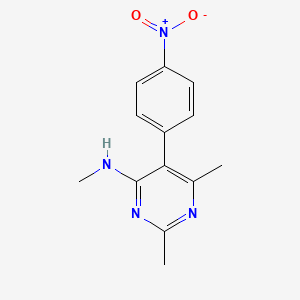
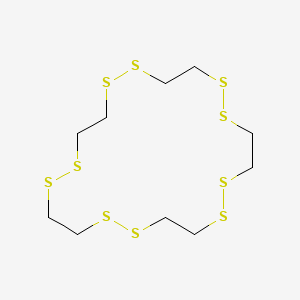
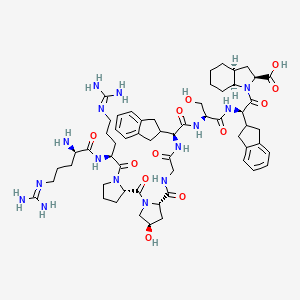

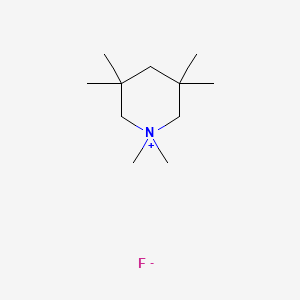
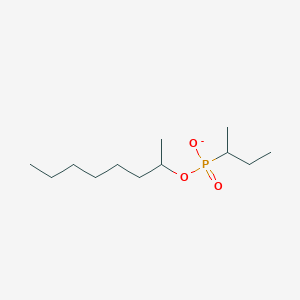
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
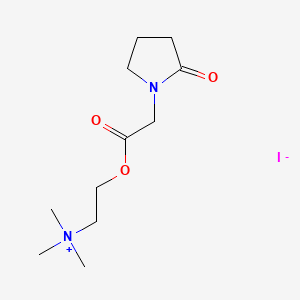
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
